molecular formula C12H13BrClN B12636867 N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline CAS No. 919361-59-4

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline

Katalognummer: B12636867
CAS-Nummer: 919361-59-4
Molekulargewicht: 286.59 g/mol
InChI-Schlüssel: QVCJITPUBSGBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline is an organic compound with a complex structure that includes bromine, chlorine, and aniline groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline typically involves the reaction of 2-chloroaniline with 2-bromoprop-2-en-1-yl bromide and prop-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Bromoprop-2-en-1-yl)-2-methylpropanamide
  • N-(2-Bromoprop-2-en-1-yl)-[1,2,3,4]tetrazolo[1,5-a]pyrazin-7-amine

Uniqueness

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties

Eigenschaften

CAS-Nummer

919361-59-4

Molekularformel

C12H13BrClN

Molekulargewicht

286.59 g/mol

IUPAC-Name

N-(2-bromoprop-2-enyl)-2-chloro-N-prop-2-enylaniline

InChI

InChI=1S/C12H13BrClN/c1-3-8-15(9-10(2)13)12-7-5-4-6-11(12)14/h3-7H,1-2,8-9H2

InChI-Schlüssel

QVCJITPUBSGBEI-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CC(=C)Br)C1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.